molecular formula C12H11NO4 B8516082 3-(4-Hydroxyphenyl)-3-(1,2-oxazol-3-yl)propanoic acid

3-(4-Hydroxyphenyl)-3-(1,2-oxazol-3-yl)propanoic acid

Cat. No.: B8516082
M. Wt: 233.22 g/mol
InChI Key: FZUVZGGFYZAFPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Hydroxyphenyl)-3-(1,2-oxazol-3-yl)propanoic acid is an organic compound that features both a hydroxyphenyl group and an oxazole ring. Compounds with these functional groups are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxyphenyl)-3-(1,2-oxazol-3-yl)propanoic acid typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the hydroxyphenyl group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the hydroxyphenyl group to the oxazole ring.

    Formation of the propanoic acid moiety: This can be done through various methods, including the oxidation of an aldehyde or alcohol precursor.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.

    Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The hydroxy group can be substituted with various electrophiles to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or reduced oxazole derivatives.

    Substitution: Ethers, esters, or other substituted derivatives.

Scientific Research Applications

3-(4-Hydroxyphenyl)-3-(1,2-oxazol-3-yl)propanoic acid may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the synthesis of polymers or other materials.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with hydroxyphenyl and oxazole groups can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Hydroxyphenyl)-3-(1,2-oxazol-3-yl) acetic acid
  • 3-(4-Hydroxyphenyl)-3-(1,2-oxazol-3-yl) butanoic acid

Uniqueness

3-(4-Hydroxyphenyl)-3-(1,2-oxazol-3-yl)propanoic acid is unique due to its specific combination of functional groups, which may confer distinct biological or chemical properties compared to its analogs.

Properties

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

3-(4-hydroxyphenyl)-3-(1,2-oxazol-3-yl)propanoic acid

InChI

InChI=1S/C12H11NO4/c14-9-3-1-8(2-4-9)10(7-12(15)16)11-5-6-17-13-11/h1-6,10,14H,7H2,(H,15,16)

InChI Key

FZUVZGGFYZAFPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)C2=NOC=C2)O

Origin of Product

United States

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